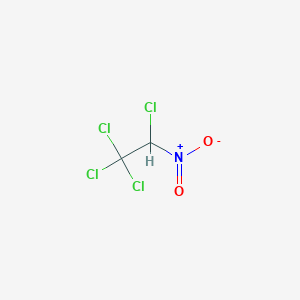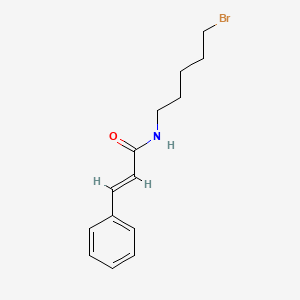
N-(5-Bromo-pentyl)-3-phenyl-acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Bromo-pentyl)-3-phenyl-acrylamide is an organic compound characterized by the presence of a bromine atom attached to a pentyl chain, which is further connected to a phenyl-acrylamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-pentyl)-3-phenyl-acrylamide typically involves the reaction of 3-phenyl-acrylamide with 5-bromo-pentyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Bromo-pentyl)-3-phenyl-acrylamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the acrylamide group to an amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides, thioethers, and ethers.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include reduced amides or amines.
Wissenschaftliche Forschungsanwendungen
N-(5-Bromo-pentyl)-3-phenyl-acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(5-Bromo-pentyl)-3-phenyl-acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acrylamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-Bromo-pentyl)-phthalimide: Similar in structure but contains a phthalimide group instead of a phenyl-acrylamide group.
5-Bromopentyl acetate: Contains a bromopentyl chain but with an acetate group instead of an acrylamide group.
UR-144 N-(5-bromopentyl) analog: A synthetic cannabinoid with a bromopentyl chain.
Uniqueness
N-(5-Bromo-pentyl)-3-phenyl-acrylamide is unique due to its combination of a bromopentyl chain and a phenyl-acrylamide group, which imparts specific chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C14H18BrNO |
|---|---|
Molekulargewicht |
296.20 g/mol |
IUPAC-Name |
(E)-N-(5-bromopentyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C14H18BrNO/c15-11-5-2-6-12-16-14(17)10-9-13-7-3-1-4-8-13/h1,3-4,7-10H,2,5-6,11-12H2,(H,16,17)/b10-9+ |
InChI-Schlüssel |
XPINIGARJYLULN-MDZDMXLPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCCCCBr |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one](/img/structure/B13818794.png)
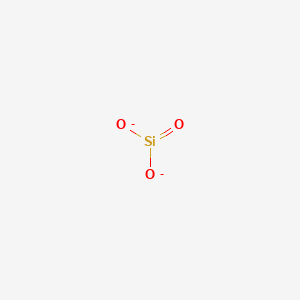
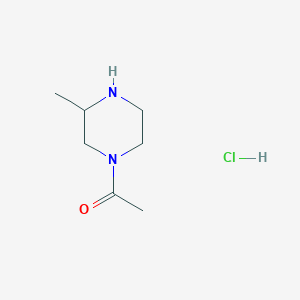
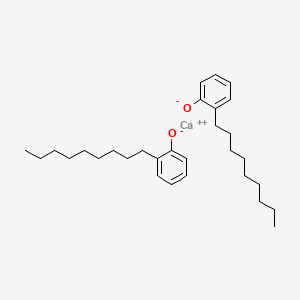
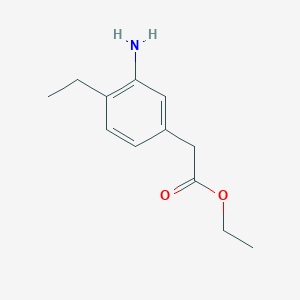
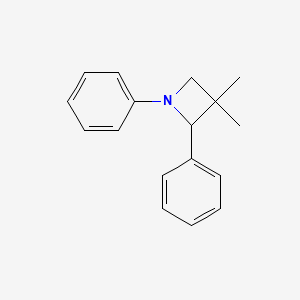
![disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13818840.png)
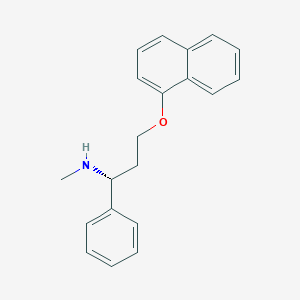
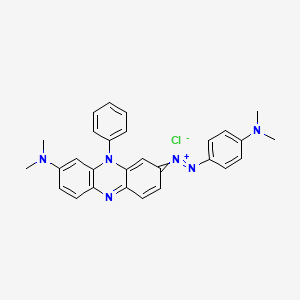
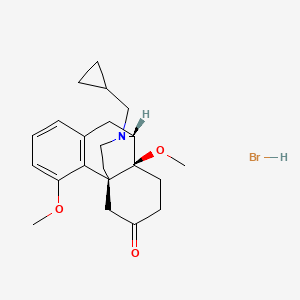

![Methyl 2-[(hydroxyamino)methylideneamino]benzoate](/img/structure/B13818871.png)
![Ethyl 4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B13818885.png)
